molecular formula C20H19FN4O3 B11196015 N-(4-fluorophenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(4-fluorophenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11196015
M. Wt: 382.4 g/mol
InChI Key: NGRUSDANWHGFNQ-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylphenyl carbamoyl group, and a tetrahydropyridazine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrahydropyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Final Functionalization: The carboxamide group can be introduced through amidation reactions using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE would depend on its specific interactions with biological targets. This may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-CHLOROPHENYL)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE
  • N-(4-BROMOPHENYL)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE

Uniqueness

The presence of the fluorophenyl group in N-(4-FLUOROPHENYL)-1-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE may impart unique properties such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C20H19FN4O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-[2-(4-methylanilino)-2-oxoethyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C20H19FN4O3/c1-13-2-6-15(7-3-13)22-18(26)12-25-19(27)11-10-17(24-25)20(28)23-16-8-4-14(21)5-9-16/h2-9H,10-12H2,1H3,(H,22,26)(H,23,28)

InChI Key

NGRUSDANWHGFNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)CCC(=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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